1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone
Description
1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone is a halogenated acetophenone derivative featuring a trifluoroacetyl group and a phenyl ring substituted with amino, bromo, and chloro groups.
Properties
Molecular Formula |
C8H4BrClF3NO |
|---|---|
Molecular Weight |
302.47 g/mol |
IUPAC Name |
1-(2-amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4BrClF3NO/c9-5-2-3(10)1-4(6(5)14)7(15)8(11,12)13/h1-2H,14H2 |
InChI Key |
VBALHJAZETWYIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)C(F)(F)F)N)Br)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium hydroxide, and solvents like methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
- Molecular Formula : C₉H₃ClF₆O
- Key Features: Replaces the amino and bromo groups with a trifluoromethyl group at position 3.
- Applications : Intermediate in synthesizing Afoxolaner, a pesticide .
- Safety : Classified as irritant and corrosive .
1-(3-Bromo-5-chlorophenyl)-2-chloroethanone
- Molecular Formula : C₈H₅BrCl₂O
- Key Features: Lacks the amino and trifluoro groups but retains Br and Cl substituents.
- Applications : Used in organic synthesis .
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone
Functional Group Variations
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
- Molecular Formula: C₈H₅ClF₃NO
- Key Features : Lacks the bromo group at position 3.
- Applications: Potential precursor in drug synthesis (e.g., antiviral agents) .
1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone
- Molecular Formula: C₉H₈F₃NO
- Key Features : Replaces bromo and chloro groups with a methyl group.
- Applications : Studied in medicinal chemistry for protease inhibition .
1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₈H₄BrClF₃NO | 2-NH₂, 3-Br, 5-Cl | Trifluoroacetyl |
| 1-[3-Cl-5-CF₃-phenyl]-2,2,2-trifluoroethanone | C₉H₃ClF₆O | 3-Cl, 5-CF₃ | Trifluoroacetyl |
| 1-(3-Br-5-Cl-phenyl)-2-Cl-ethanone | C₈H₅BrCl₂O | 3-Br, 5-Cl | Chloroacetyl |
| 1-(2-NH₂-5-Cl-phenyl)-2,2,2-trifluoroethanone | C₈H₅ClF₃NO | 2-NH₂, 5-Cl | Trifluoroacetyl |
Key Research Findings
Electron-Withdrawing Effects: The trifluoroacetyl group enhances electrophilicity, making analogs like 1-[3-Cl-5-CF₃-phenyl]-2,2,2-trifluoroethanone reactive intermediates in pesticide synthesis .
Amino Group Influence: Amino substituents (e.g., in 1-(2-NH₂-5-Cl-phenyl)-2,2,2-trifluoroethanone) improve solubility and binding affinity in drug candidates .
Halogen Synergy : Bromo and chloro groups in the target compound may enhance metabolic stability and halogen bonding in biological systems .
Biological Activity
1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on available research findings.
The molecular formula of 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone is with a molecular weight of approximately 284.965 g/mol. The compound features a trifluoroethanone group attached to a bromo-chloro-substituted phenyl ring, contributing to its unique chemical reactivity and biological properties.
Synthesis
Synthesis methods for this compound often involve electrophilic aromatic substitution and subsequent functional group modifications. The presence of halogens (bromine and chlorine) on the aromatic ring enhances its reactivity, allowing for various derivatives to be synthesized for biological testing.
Cytotoxicity
The cytotoxic effects of related compounds have been evaluated using various cancer cell lines. For example, studies on thiosemicarbazones indicated that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways . The mechanisms often involve the disruption of mitochondrial membrane potential and the depletion of cellular thiols, leading to increased oxidative stress and cell death.
Case Studies
- Study on Thiosemicarbazones : A study evaluated the cytotoxicity of thiosemicarbazone derivatives in K562 cells (a human leukemia cell line). The results showed that these compounds could induce apoptosis at specific concentrations while exhibiting lower toxicity towards normal peripheral blood mononuclear cells .
- Anti-Metastatic Properties : Another study focused on benzoylbenzophenone thiosemicarbazone analogues demonstrated their ability to inhibit cancer cell invasion significantly. The most active compounds reduced the invasive potential of breast cancer cells by up to 92% at low concentrations .
The biological activity of 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone is likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels within cells, leading to oxidative stress and apoptosis.
- Mitochondrial Dysfunction : Disruption of mitochondrial function is a common pathway through which these compounds exert their cytotoxic effects.
- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in cancer cell proliferation and survival, such as cathepsin L .
Q & A
Q. What are the key synthetic routes for preparing 1-(2-Amino-3-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?
The synthesis typically involves Friedel-Crafts acylation and halogenation steps. For example:
- Step 1 : Acylation of a substituted benzene ring with trifluoroacetyl chloride under catalytic conditions (e.g., AlCl₃) to introduce the trifluoroethanone group .
- Step 2 : Sequential bromination and chlorination at specific positions using halogenating agents like N-bromosuccinimide (NBS) or Cl₂ gas.
- Step 3 : Introduction of the amino group via nitro reduction (e.g., using H₂/Pd-C) or direct amination .
Q. Critical Factors :
Q. Yield Optimization :
| Condition | Yield Range | Reference |
|---|---|---|
| Friedel-Crafts at 40°C | 60-70% | |
| Bromination with NBS | 85% |
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- ¹H/¹³C NMR :
- Aromatic region : Distinct splitting patterns for the 2-amino, 3-bromo, and 5-chloro substituents (e.g., coupling constants ~8 Hz for adjacent protons) .
- Carbonyl signal : The trifluoroethanone group shows a downfield ¹³C signal at ~175-180 ppm due to electron-withdrawing effects .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch from the amino group) .
Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. What mechanistic insights explain the enhanced electrophilicity of the carbonyl group in this compound?
The trifluoroethanone moiety creates a strong electron-deficient carbonyl carbon due to:
- Inductive effects : The electronegative -CF₃ group withdraws electron density via σ-bonds.
- Resonance effects : Limited conjugation with the aromatic ring, further polarizing the carbonyl .
Q. Experimental Evidence :
Q. How does this compound interact with biological targets such as enzymes, and what methodologies are used to study these interactions?
Q. What strategies address contradictory data in catalytic reduction studies of this compound?
Discrepancies in reduction outcomes (e.g., alcohol vs. diol formation) arise from:
Q. Resolution Strategies :
Q. How can computational chemistry (QM/MM, MD simulations) guide the design of derivatives with improved bioactivity?
- QM/MM : Models transition states for enzyme inhibition (e.g., AChE), identifying substituents that enhance binding (e.g., bulkier groups at the 3-position improve hydrophobic interactions) .
- MD Simulations : Predict conformational stability of derivatives in aqueous environments, optimizing pharmacokinetic properties .
Q. Case Study :
Q. What analytical challenges arise in purifying this compound, and how are they mitigated?
- Challenges :
- Co-elution of halogenated byproducts in HPLC due to similar polarity .
- Degradation during column chromatography under basic conditions .
- Solutions :
- Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5) .
- Stabilize the amino group via temporary protection (e.g., Boc) during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
